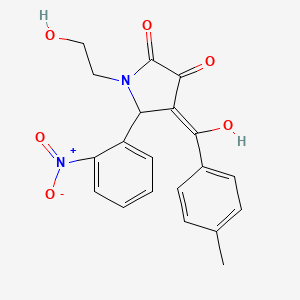![molecular formula C14H11N3O6 B5372029 methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)
methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate, also known as MNV, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNV is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate is not fully understood, but it is believed to involve the intercalation of the compound between the base pairs of nucleic acids. This intercalation disrupts the structure of the nucleic acid, resulting in a change in fluorescence intensity. The exact mechanism of action of this compound is an area of active research.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. However, it is important to note that this compound is a synthetic compound and should be handled with care. This compound has been shown to have a high binding affinity for nucleic acids, and it exhibits a strong fluorescence signal upon binding. This property makes this compound an ideal candidate for use in nucleic acid detection assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate is its high binding affinity for nucleic acids, which makes it an ideal candidate for use in nucleic acid detection assays. This compound is also relatively easy to synthesize, and it has been reported to have a high yield and purity. However, this compound does have some limitations. For example, this compound is a synthetic compound, and it may not accurately reflect the behavior of natural nucleic acids. Additionally, this compound may not be suitable for use in certain experimental conditions, such as in vivo studies.
Zukünftige Richtungen
There are many potential future directions for the study of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate. One area of active research is the development of new and improved nucleic acid detection assays using this compound. Additionally, this compound could be used as a tool for studying the structure and function of nucleic acids. Finally, this compound could be used as a starting point for the development of new compounds with improved properties for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a high binding affinity for nucleic acids, and it exhibits a strong fluorescence signal upon binding, making it an ideal candidate for use in nucleic acid detection assays. The synthesis of this compound has been optimized to maximize yield and purity, and it has been reported to have a yield of up to 90%. This compound has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. The exact mechanism of action of this compound is an area of active research, and there are many potential future directions for the study of this compound.
Synthesemethoden
The synthesis of methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate involves the reaction of 4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinecarbaldehyde with methyl 4-formylbenzoate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of this compound. The synthesis of this compound has been optimized to maximize yield and purity, and it has been reported to have a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for the detection of nucleic acids. This compound has been shown to have a high binding affinity for nucleic acids, and it exhibits a strong fluorescence signal upon binding. This property makes this compound an ideal candidate for use in nucleic acid detection assays.
Eigenschaften
IUPAC Name |
methyl 4-[(Z)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c1-23-14(20)9-5-2-8(3-6-9)4-7-10-15-12(18)11(17(21)22)13(19)16-10/h2-7H,1H3,(H2,15,16,18,19)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPNLRKWKRVDD-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5371957.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)



![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)


![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![6-[2-(4-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5372053.png)